molecular formula C22H43N5 B12907998 5-Octadecylpyrimidine-2,4,6-triamine CAS No. 94087-81-7

5-Octadecylpyrimidine-2,4,6-triamine

Cat. No.: B12907998
CAS No.: 94087-81-7
M. Wt: 377.6 g/mol
InChI Key: KVTOOFXLYHKXCK-UHFFFAOYSA-N
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Description

5-Octadecylpyrimidine-2,4,6-triamine is a long-chain alkyl-substituted pyrimidine triamine of significant interest in medicinal chemistry and analytical research. This compound is well-suited for pharmacokinetic studies and can be analyzed using reverse-phase (RP) HPLC methods. Typical analytical conditions involve a C18-based column with a mobile phase consisting of acetonitrile and water, modified with acids such as phosphoric acid for standard detection or formic acid for mass-compatible applications . The long alkyl chain suggests potential for cell membrane permeability, making it a valuable scaffold in the development of therapeutic agents. Research into analogous pyrimidine-2,4,6-trione derivatives has demonstrated their promise as inhibitors of protein aggregation in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), showing good oral bioavailability and brain penetration . Similarly, other substituted pyrimidine triamines have been explored for their biological activities, including the promotion of hair growth . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

94087-81-7

Molecular Formula

C22H43N5

Molecular Weight

377.6 g/mol

IUPAC Name

5-octadecylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C22H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)26-22(25)27-21(19)24/h2-18H2,1H3,(H6,23,24,25,26,27)

InChI Key

KVTOOFXLYHKXCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Design of Synthetic Strategies for 5-Octadecylpyrimidine-2,4,6-triamine

The design of a viable synthetic route for this compound hinges on a logical retrosynthetic analysis and the judicious selection of precursors and reagents.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.orglibretexts.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." scitepress.orglibretexts.org For this compound, the primary disconnections would target the bonds forming the pyrimidine (B1678525) ring and the carbon-carbon bond connecting the octadecyl chain to the ring.

A logical retrosynthetic approach would first disconnect the octadecyl group, leading to 2,4,6-triaminopyrimidine (B127396) and an 18-carbon electrophile. The 2,4,6-triaminopyrimidine itself can be retrosynthetically disconnected into guanidine (B92328) and a three-carbon component like malononitrile (B47326), which are common building blocks for pyrimidine synthesis. google.com This strategy simplifies the complex target molecule into readily accessible starting materials. scitepress.org

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

For the pyrimidine core: Guanidine salts (e.g., guanidine hydrochloride) and a malonic acid derivative such as malononitrile are frequently used to construct the 2,4,6-triaminopyrimidine ring. google.comnih.gov

For the octadecyl tail: An 18-carbon alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane, is a suitable reagent for introducing the octadecyl group onto the pyrimidine ring.

The choice of reagents is critical for the success of the synthesis. For instance, the reaction to form the pyrimidine ring often requires a base to facilitate the condensation reaction. google.com The subsequent alkylation step may necessitate a different set of conditions to ensure the octadecyl group is attached at the desired position.

Optimized Synthetic Routes for this compound

The synthesis of this compound is typically achieved through a multi-step process that has been optimized for yield and purity.

A common synthetic route begins with the condensation of guanidine with a suitable three-carbon precursor to form the 2,4,6-triaminopyrimidine ring. This is a well-established method for creating the core pyrimidine structure. google.com

The general steps are as follows:

Formation of 2,4,6-triaminopyrimidine: Guanidine hydrochloride is reacted with malononitrile in the presence of a base, such as sodium ethoxide in ethanol. This reaction typically proceeds at reflux temperatures to afford 2,4,6-triaminopyrimidine.

Introduction of the Octadecyl Group: The next step is the alkylation of the 2,4,6-triaminopyrimidine with an octadecyl halide. This reaction can be challenging due to the potential for multiple alkylation products. To achieve substitution at the 5-position, a common strategy involves first nitrosating the 5-position of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine. google.com This nitroso group can then be reduced to an amino group, which can be subsequently diazotized and displaced by a halide. The resulting 5-halopyrimidine can then undergo a cross-coupling reaction with an octadecyl Grignard reagent or other organometallic species to introduce the long alkyl chain.

An alternative approach involves the direct C-H functionalization of the 5-position of the pyrimidine ring, though this can be less selective.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Reaction StepParameterOptimized ConditionRationale
Pyrimidine Formation TemperatureRefluxTo ensure the reaction goes to completion.
SolventEthanolA common solvent for this type of condensation reaction.
BaseSodium EthoxideTo deprotonate the guanidine and facilitate the reaction.
StoichiometryEquimolar amounts of guanidine and malononitrileTo ensure complete consumption of the starting materials.
Nitrosation TemperatureCooled to 20-50°C before adding nitrous acidTo control the exothermic reaction. google.com
SolventAqueous acetic acidProvides the acidic medium for the formation of nitrous acid in situ. google.com
ReagentSodium nitriteReacts with acetic acid to form nitrous acid. google.com
Alkylation (Cross-Coupling) CatalystPalladium or Nickel complexesTo facilitate the coupling between the 5-halopyrimidine and the octadecyl Grignard reagent.
SolventAnhydrous THF or diethyl etherTo prevent quenching of the Grignard reagent.
TemperatureVaries depending on the specific catalyst and substratesOften starts at low temperatures and is gradually warmed to room temperature.

This table presents a generalized set of optimized conditions based on common organic synthesis practices. Specific conditions may vary depending on the exact reagents and scale of the reaction.

Obtaining high-purity this compound requires effective purification and isolation techniques. The long, nonpolar octadecyl chain and the polar triaminopyrimidine head group give the molecule amphiphilic character, which can influence the choice of purification methods.

Common techniques include:

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical. A solvent system that dissolves the compound at an elevated temperature but allows it to crystallize upon cooling is ideal. For a molecule with a long alkyl chain, a mixture of polar and nonpolar solvents might be necessary.

Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. Given the polarity difference between the starting materials and the final product, silica (B1680970) gel chromatography is a suitable method. A gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity, would likely be effective.

Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with a nonpolar solvent like pentane (B18724) can help remove residual oily impurities. google.com

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Exploration of Alternative Synthetic Pathways

The synthesis of this compound can be approached through various methodologies. These pathways primarily involve either constructing the pyrimidine ring system with the long alkyl chain already incorporated or adding the chain to a pre-formed pyrimidine core.

Cycloaddition Reactions to Construct the Pyrimidine Ring System

Cycloaddition reactions offer a powerful strategy for the convergent synthesis of the pyrimidine core. researchgate.net These reactions assemble the heterocyclic ring in a single step from multiple components. For a triamino-substituted pyrimidine, strategies involving guanidine or its derivatives are particularly relevant.

[3+3] Cycloaddition: This approach can involve the reaction of a three-atom component, such as an amidine or guanidine, with another three-atom fragment containing the C5 and C6 atoms of the future pyrimidine ring. For instance, α,β-unsaturated ketones can react with amidines in a [3+3] annulation sequence to yield substituted pyrimidines. mdpi.com To incorporate the C5-octadecyl group, a potential precursor would be a β-octadecyl-α,β-unsaturated carbonyl compound.

[4+2] Cycloaddition: Diels-Alder type reactions represent another viable pathway. A 1,3-diazadiene species can react with a suitable dienophile to form the pyrimidine ring. researchgate.net More specifically, cycloaddition reactions of 1,2,3-triazines with amidines have been shown to produce 2,5-disubstituted pyrimidines in excellent yields. nih.gov This method could theoretically be adapted by using a 1,2,3-triazine (B1214393) precursor that would ultimately place the octadecyl group at the C5 position.

Multi-component Reactions: Niobium(V) chloride has been used to mediate the intermolecular cycloaddition of alkynes and nitriles to form substituted pyrimidines. acs.org A strategy could be envisioned where an octadecyl-substituted alkyne reacts with a nitrile source and a guanidine equivalent.

Table 1: Cycloaddition Strategies for Pyrimidine Synthesis

Cycloaddition Type Reactant 1 Reactant 2 Relevance to this compound
[3+3] Annulation Guanidine β-octadecyl-α,β-unsaturated ketone Direct incorporation of the C5-octadecyl group. mdpi.comresearchgate.net
[4+2] Cycloaddition 1,2,3-Triazine derivative Amidine/Guanidine Established route to 2,5-disubstituted pyrimidines. nih.gov
[2+2+2] Cycloaddition Octadecyl-substituted alkyne Nitrile (2 molecules) Potential for building a polysubstituted ring, though requires further amination. mdpi.com

Sequential Functionalization of a Pyrimidine Triamine Core

A more common and often more flexible approach involves the stepwise functionalization of a readily available pyrimidine precursor. This typically begins with a multi-halogenated pyrimidine, allowing for sequential nucleophilic aromatic substitution reactions.

A plausible and widely practiced strategy starts with 2,4,6-trichloropyrimidine (B138864). nih.gov The chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for controlled, stepwise substitution. The process would likely involve:

Selective Amination: Reaction of 2,4,6-trichloropyrimidine with ammonia (B1221849) or a protected amine source under controlled conditions to sequentially replace the chlorine atoms at the C2, C4, and C6 positions, yielding 2,4,6-triaminopyrimidine. nih.gov

Halogenation at C5: The resulting 2,4,6-triaminopyrimidine core is electron-rich, facilitating electrophilic substitution at the C5 position. Halogenation, for instance with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), can introduce a reactive handle at this position. researchgate.net

Introduction of the C5-substituent: The final step would be the introduction of the octadecyl chain, which is discussed in the following section.

An alternative involves introducing an amino group at the C-5 position of a 2,4-diaminopyrimidine (B92962) derivative, a strategy that has been successfully employed in modifying pyrimidine structures. nih.gov

Long-Chain Alkylation Strategies

Attaching the 18-carbon chain to the C5 position of the pyrimidine-2,4,6-triamine core is a critical step. Direct C-H alkylation is challenging; therefore, the reaction typically proceeds via a pre-functionalized intermediate, such as a 5-halo-2,4,6-triaminopyrimidine.

Metal-Catalyzed Cross-Coupling: This is the most prevalent method for forming C-C bonds on heterocyclic rings. A 5-iodo- or 5-bromo-2,4,6-triaminopyrimidine intermediate could be coupled with an organometallic octadecyl reagent.

Suzuki Coupling: Reaction with an octadecylboronic acid or ester.

Sonogashira Coupling: Reaction with 1-octadecyne, followed by reduction of the resulting alkyne, could install the saturated alkyl chain.

Stille Coupling: Reaction with an octadecylstannane derivative.

Sulfur Deletion Methodology: A novel strategy involves the base-mediated extrusion of sulfur dioxide from aryl-alkyl sulfones to generate transient benzylic anions that can alkylate N-heterocycles. nih.gov This structural-editing approach could potentially be adapted for long-chain alkylation.

While direct alkylation of pyridines and other heterocycles has been developed, these methods often require specific directing groups or catalysts and achieving selectivity for the C5 position in a triamino-substituted pyrimidine would need careful optimization. acs.org

Derivatization Chemistry of this compound

The presence of three primary amino groups and an aromatic ring system makes this compound a versatile scaffold for further chemical modification.

Functionalization of Amino Groups for Covalent Modification

The three amino groups (at C2, C4, and C6) are nucleophilic and represent primary sites for derivatization. Covalent modification refers to the formation of a stable, covalent bond between the amino group and a modifying reagent. fiveable.me Such modifications can dramatically alter the compound's chemical properties.

Common derivatization reactions for primary amino groups include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust and widely used transformation. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Silylation: Reaction with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to protect the amino groups or to prepare derivatives for analysis. nih.gov

The relative reactivity of the three amino groups may differ, potentially allowing for selective functionalization under carefully controlled conditions.

Table 2: Potential Covalent Modifications of Amino Groups

Modification Type Reagent Class Functional Group Formed
Acylation Acid Chlorides, Anhydrides Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Urea Formation Isocyanates Urea
Thiourea Formation Isothiocyanates Thiourea
Alkylation Alkyl Halides Secondary/Tertiary Amine

Modification at the Pyrimidine Ring for Diverse Derivatives

Beyond the amino groups, the pyrimidine ring itself offers opportunities for modification, although these are generally less facile due to the electron-donating nature of the three amino substituents.

Substitution of Amino Groups: While the amino groups are generally stable, under certain harsh conditions or through specific synthetic routes starting from halogenated pyrimidines, one or more amino groups could be replaced by other nucleophiles (e.g., hydroxyl, alkoxy, or thioalkyl groups). For example, a thiomethyl group has been successfully introduced at the C-2 position of a diaminopyrimidine derivative. nih.gov

Direct C-H Functionalization: Advanced synthetic methods involving transition-metal-catalyzed C-H activation could potentially be used to introduce new substituents onto the pyrimidine ring, although this would require overcoming the challenge of regioselectivity. mdpi.com

Radical Substitution: Functionalization of pyrimidine can also occur via radical substitution reactions, which could introduce groups like hydroxyl (OH) onto the ring carbons, though this is less controlled. rsc.org

These derivatization strategies allow for the generation of a diverse library of compounds based on the this compound scaffold, enabling the fine-tuning of its chemical and physical properties.

Regioselective Functionalization Studies

Systematic studies focusing specifically on the regioselective functionalization of this compound are scarce in publicly accessible scientific literature. However, by extrapolating from research on analogous 5-substituted and 2,4,6-triaminopyrimidine systems, a number of potential regioselective transformations can be considered.

The primary sites for functionalization on the this compound molecule are the exocyclic amino groups (at C2, C4, and C6) and the endocyclic nitrogen atoms (N1 and N3). The C5 position is already substituted, precluding direct electrophilic substitution at this site, which is typically a reactive position in 2,4,6-triaminopyrimidine itself.

N-Functionalization of Amino Groups:

The three amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The regioselectivity of these reactions would be influenced by both electronic and steric factors.

Electronic Effects: The amino groups at the C2, C4, and C6 positions are not electronically equivalent. The C2-amino group is situated between two ring nitrogens, while the C4 and C6 amino groups are adjacent to one ring nitrogen and the C5-octadecyl group. This difference in electronic environment can lead to variations in their nucleophilicity.

Steric Hindrance: The large octadecyl group at the C5 position is expected to exert significant steric hindrance on the adjacent C4 and C6 amino groups. This steric crowding would likely make these positions less accessible to bulky electrophiles compared to the C2-amino group. Therefore, it is plausible that regioselective functionalization at the C2-amino group could be achieved with sterically demanding reagents.

Table of Potential Regioselective N-Functionalization Reactions:

Reaction TypeReagentPotential Major ProductRationale for Regioselectivity
AcylationBulky Acyl Chloride (e.g., Pivaloyl chloride)N2-acylated derivativeSteric hindrance from the C5-octadecyl group disfavors reaction at the C4 and C6 amino groups.
AlkylationBulky Alkyl HalideN2-alkylated derivativeSimilar to acylation, steric hindrance would direct the reaction to the less hindered C2-amino group.

Endocyclic Nitrogen Functionalization:

Alkylation or other electrophilic attack could also potentially occur at the endocyclic nitrogen atoms (N1 and N3). However, the presence of the activating amino groups generally directs reactions to the exocyclic nitrogens.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be an indispensable tool for the complete structural confirmation of 5-Octadecylpyrimidine-2,4,6-triamine in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Complete Structural Assignment

One-Dimensional NMR: The ¹H NMR spectrum would provide initial information on the different types of protons and their chemical environments. The long octadecyl chain would present a series of overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm), with a distinct triplet for the terminal methyl group and multiplets for the numerous methylene (B1212753) groups. The protons of the amino groups on the pyrimidine (B1678525) ring would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. The carbons of the pyrimidine ring would resonate in the aromatic/heteroaromatic region, while the long aliphatic chain would produce a cluster of signals in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Two-Dimensional NMR: To resolve signal overlap and confirm connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, primarily through two or three bonds. It would be crucial for tracing the connectivity within the octadecyl chain, showing correlations between adjacent methylene groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.eduwikipedia.org It would be used to definitively assign each proton signal to its attached carbon atom, which is especially useful for the complex aliphatic chain and the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). columbia.edulibretexts.org This is a powerful tool for piecing together the molecular structure. For instance, it would show correlations from the protons on the first methylene group of the octadecyl chain to the C5 carbon of the pyrimidine ring, confirming the attachment point of the alkyl chain. It would also help to confirm the assignments of the quaternary carbons in the pyrimidine ring by observing correlations from nearby protons.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.0-6.0 br s 6H -NH₂
~2.25 t 2H H-1'
~1.55 m 2H H-2'
~1.25 br s 30H H-3' to H-17'

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165.0 C-2, C-4, C-6
~95.0 C-5
~32.0 C-1'
~30.0 C-16'
~29.7 C-4' to C-15'
~29.4 C-3'
~22.7 C-17'

Solid-State NMR for Bulk Structural Characterization

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its bulk, crystalline, or amorphous solid form. This technique is particularly valuable for insoluble compounds or for probing structural features that are averaged out in solution. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be used to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. ssNMR could provide insights into the packing of the molecules, the presence of different polymorphs, and the hydrogen-bonding network in the solid state.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies would be conducted to investigate the conformational dynamics of the molecule. For the octadecyl chain, changes in temperature could affect the rotational freedom and lead to changes in the resolution and chemical shifts of the methylene protons. For the amino groups on the pyrimidine ring, VT-NMR could be used to study the rate of rotation around the C-N bonds and the dynamics of hydrogen exchange, which can provide information about the electronic character of these bonds and their involvement in intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Obtaining a suitable single crystal of this compound would allow for its definitive structural determination via single-crystal X-ray diffraction. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Determination of Molecular Geometry and Crystal Packing

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

Parameter Value
Chemical Formula C₂₂H₄₃N₅
Formula Weight 377.62
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.50
b (Å) 8.50
c (Å) 48.00
α (°) 90
β (°) 95.0
γ (°) 90
Volume (ų) 2235
Z 4

Analysis of Hydrogen Bonding Networks and Intermolecular Contacts

A key aspect of the crystal structure analysis would be the detailed examination of the hydrogen bonding network. nih.gov The three amino groups on the pyrimidine ring are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to an extensive network of intermolecular hydrogen bonds between the pyrimidine rings, forming sheets or chains. The analysis would precisely map these N-H···N interactions, defining the geometry and strength of the hydrogen bonds that govern the supramolecular assembly of the polar part of the structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the molecular characterization of this compound, providing definitive information on its molecular weight and structural components through controlled fragmentation.

High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS operating in a positive electrospray ionization (+ESI) mode is effective due to the presence of multiple basic amino groups that are readily protonated. nih.govacs.org The exact mass of the protonated molecule, [M+H]⁺, allows for the unambiguous determination of its molecular formula, C₂₂H₄₄N₅⁺.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₂H₄₃N₅
Monoisotopic Mass377.3570 g/mol
Ionization ModePositive Electrospray Ionization (+ESI)
Adduct[M+H]⁺
Calculated Exact Mass of [M+H]⁺378.3648 g/mol

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting fragment ions. For this compound, the fragmentation is dominated by the long, aliphatic octadecyl chain. Research involving in-silico fragmentation suggests that the resulting fragment peaks have low characteristic value for confirming the identity of the pyrimidine core, as they primarily correspond to sequential losses from the alkyl substituent. nih.govacs.org

The primary fragmentation mechanism is the cleavage along the C₁₈H₃₇ chain, leading to a series of carbocation fragments or neutral losses. The pyrimidine-triamine core, being an aromatic and stable system, is more resistant to fragmentation compared to the aliphatic chain.

Table 2: Hypothesized MS/MS Fragmentation Pathways for [C₂₂H₄₄N₅]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossDescription
378.3648363.3413CH₃ (15.0235)Loss of a terminal methyl group
378.3648349.3257C₂H₅ (29.0391)Loss of an ethyl group
378.3648225.1872C₁₁H₂₃ (155.1800)Cleavage mid-chain of the octadecyl group
378.3648126.0773C₁₈H₃₆ (252.2817)Loss of the entire octadecyl chain via benzylic-type cleavage

The ionization efficiency of a compound is a critical parameter in quantitative analysis, especially in complex matrices like environmental or biological samples. Studies have highlighted that this compound is a compound of low polarity (predicted logP = 7.50) that exhibits high ionization efficiency in positive ESI mode. nih.govacs.org This is attributed to its high pKa (predicted pKa[BH⁺] = 6.94) and the presence of three amino groups, which serve as readily available sites for protonation. nih.govacs.org This characteristic ensures that the compound is well-retained on standard C18 reversed-phase chromatography columns and is highly detectable by mass spectrometry, making it amenable to non-targeted screening approaches. nih.govacs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its constituent parts: the 2,4,6-triaminopyrimidine (B127396) head and the octadecyl tail.

The IR spectrum would be dominated by strong absorptions from the N-H stretching of the amino groups and the C-H stretching of the long alkyl chain. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)3500 - 3300Strong (IR), Medium (Raman)
C-H Asymmetric & Symmetric StretchingAlkyl Chain (-CH₂, -CH₃)2960 - 2850Very Strong (IR), Strong (Raman)
N-H Scissoring (Bending)Primary Amine (-NH₂)1650 - 1580Strong (IR)
C=C and C=N Ring StretchingPyrimidine Ring1600 - 1450Medium-Strong (IR & Raman)
C-H BendingAlkyl Chain (-CH₂, -CH₃)1470 - 1370Medium (IR)
C-N StretchingAmine-Ring Bond1350 - 1250Medium (IR)
CH₂ RockingAlkyl Chain (-(CH₂)n-)~720Medium (IR, for n ≥ 4)

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence/phosphorescence emission, provides information on the electronic transitions within a molecule. The photophysical properties of this compound are expected to be primarily dictated by the 2,4,6-triaminopyrimidine chromophore.

The UV-Vis absorption spectrum is predicted to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic pyrimidine ring system. The presence of the three electron-donating amino groups typically causes a red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted pyrimidine. The long, saturated octadecyl chain is an auxochrome and is not expected to significantly contribute to the absorption profile in the UV-Vis range. Analogous tri-substituted triazine compounds show strong absorption maxima around 250 nm and 325 nm. ijsrch.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For a molecule like 5-Octadecylpyrimidine-2,4,6-triamine, DFT calculations can elucidate key features that govern its reactivity and interactions.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional such as B3LYP with a suitable basis set like cc-pVDZ, the bond lengths, bond angles, and dihedral angles of this compound can be predicted.

The 2,4,6-triaminopyrimidine (B127396) ring is known to be electron-rich due to the presence of three amino groups, which act as strong electron-donating groups. researchgate.net This increased electron density significantly influences the geometry and electronic properties of the pyrimidine (B1678525) ring. researchgate.net The long octadecyl chain, being a saturated hydrocarbon, would adopt a flexible, zig-zag conformation in its lowest energy state. The attachment of this chain at the C5 position is a critical structural feature.

Table 1: Predicted Geometrical Parameters for the this compound Moiety (Based on Analogous Structures)

ParameterPredicted Value Range
C2-N1 Bond Length~1.35 - 1.37 Å
N1-C6 Bond Length~1.34 - 1.36 Å
C5-C6 Bond Length~1.40 - 1.42 Å
C4-C5 Bond Length~1.40 - 1.42 Å
C5-C(alkyl) Bond Length~1.51 - 1.53 Å
C-N-C Bond Angle (in ring)~115° - 117°
N-C-N Bond Angle (in ring)~123° - 125°

Note: These values are estimations based on computational studies of similar C5-substituted 2,4,6-triaminopyrimidine derivatives.

The electronic structure would be characterized by a significant delocalization of pi-electrons across the pyrimidine ring, enhanced by the amino substituents. The octadecyl chain, in contrast, would consist primarily of localized sigma bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

The electrostatic potential (ESP) surface is a map of the charge distribution on the molecule's surface. It allows for the visualization of electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP surface would show a high negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating these are the most likely sites for electrophilic attack or hydrogen bonding interactions. The long octadecyl tail would exhibit a neutral (green) potential, consistent with its nonpolar, hydrophobic nature. This clear separation of polar and nonpolar regions is a defining characteristic of amphiphilic molecules.

DFT calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Quantum chemical calculations, for instance using the B3LYP/cc-pVDZ method, have been successfully employed to rationalize the NMR spectra of C5-substituted 2,4,6-triaminopyrimidine derivatives. nih.gov These calculations can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom. For this compound, predicted ¹³C and ¹H NMR chemical shifts would show distinct signals for the pyrimidine ring protons and carbons, the amino group protons, and the protons and carbons of the long octadecyl chain. The chemical shifts of the pyrimidine ring carbons and protons would be particularly sensitive to the electronic effects of the amino and octadecyl substituents.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is particularly important for a molecule with a long, flexible chain like this compound.

MD simulations can be used to explore the vast conformational space of the octadecyl chain. In a vacuum or a nonpolar solvent, the chain would likely be in a collapsed, globular conformation to maximize intramolecular van der Waals interactions. In a polar solvent like water, the molecule would exhibit amphiphilic behavior. The polar triaminopyrimidine head group would interact favorably with water molecules, while the nonpolar octadecyl tail would be repelled, leading to aggregation or orientation at interfaces.

Simulations could track the dihedral angles of the octadecyl chain to understand its flexibility and the timescale of conformational changes. This information is critical for understanding how the molecule might pack in a solid state or behave at a liquid-liquid or liquid-air interface. The conformational freedom of the octadecyl chain will significantly influence the molecule's physical properties, such as its melting point and solubility.

Simulation of Self-Assembly Processes

The amphiphilic nature of this compound strongly suggests a propensity for self-assembly in various solvents. Molecular dynamics (MD) simulations are a key computational technique to model such processes. These simulations could predict the formation of micelles, bilayers, or other complex supramolecular structures. While no specific MD simulations for this compound have been reported, studies on the parent compound, 2,4,6-triaminopyrimidine, have demonstrated its ability to form self-assembled monolayers, often facilitated by interactions with substrates or other molecules. The addition of the long octadecyl chain would introduce significant van der Waals interactions, likely leading to more complex and ordered self-assembled structures in both aqueous and non-polar environments.

Investigation of Intermolecular Interaction Strengths

The stability and structure of any self-assembled system are governed by the strength of intermolecular interactions. For this compound, these would primarily include:

Hydrogen Bonding: The amino groups on the pyrimidine ring are capable of forming strong hydrogen bonds, which would be a dominant force in the interaction between the polar head groups.

Van der Waals Forces: The long octadecyl chains would exhibit significant London dispersion forces, driving the association of the nonpolar tails.

π-π Stacking: The aromatic pyrimidine rings could also engage in π-π stacking interactions.

Mechanistic Studies of Reactions Using Computational Methods

Computational methods are instrumental in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves several key steps, such as the formation of the pyrimidine ring and the introduction of the octadecyl group. Computational chemistry can be used to model these reaction steps and identify the transition state structures. Characterizing the transition state provides crucial information about the reaction's activation energy and, consequently, its feasibility and rate. For the synthesis of related 2,4,6-triaminopyrimidines, acid-catalyzed cycloaddition reactions have been studied using DFT calculations to verify the role of the catalyst and explain the observed regioselectivity. rsc.org Similar computational approaches could be applied to the synthesis of the title compound to optimize reaction conditions and understand the underlying mechanistic details.

Reaction Pathway Elucidation

Beyond identifying individual transition states, computational chemistry can elucidate entire reaction pathways. This involves mapping the potential energy surface of the reaction, identifying intermediates, and determining the most favorable route from reactants to products. For the synthesis of various pyrimidine derivatives, computational studies have helped to rationalize the formation of specific isomers and byproducts. nih.gov A theoretical investigation into the synthesis of this compound would provide valuable insights for synthetic chemists, potentially leading to more efficient and selective synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are widely used in drug discovery and materials science to predict properties without the need for experimental measurements.

Correlating Molecular Structure with Predicted Physicochemical Parameters (e.g., logP, pKa)

For this compound, key physicochemical parameters would include its lipophilicity (logP) and its basicity (pKa).

logP (Octanol-Water Partition Coefficient): This parameter is crucial for understanding the compound's solubility and its potential for membrane permeation. The long octadecyl chain would confer high lipophilicity.

pKa: The amino groups on the pyrimidine ring are basic, and their pKa values would determine the molecule's ionization state at different pH levels.

While no specific QSPR studies have been performed on this compound, general QSPR models exist for predicting logP and pKa for a wide range of organic molecules, including pyrimidine derivatives. nih.govresearchgate.net These models typically use a set of molecular descriptors, which are numerical representations of the molecule's structure, to build a predictive mathematical equation. The development of a specific QSPR model for a series of alkyl-substituted triaminopyrimidines could provide more accurate predictions for this class of compounds. nih.govresearchgate.netchemmethod.comresearchgate.netfrontiersin.org

Predicted Physicochemical Properties (Hypothetical Data)

PropertyPredicted ValueMethod
logP> 5.0Based on the presence of the C18 alkyl chain
pKa (most basic)~ 6-7Estimated based on 2,4,6-triaminopyrimidine

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound is available in the reviewed literature.

Designing Derivatives with Desired Non-Clinical Properties

The design of derivatives of the parent compound, this compound, is a critical step in optimizing its potential for specific non-clinical applications. Through theoretical and computational chemistry, modifications to the core structure can be explored to enhance desired properties, such as target affinity, selectivity, and pharmacokinetic profile, before undertaking synthetic efforts. This in silico approach accelerates the discovery process and allows for a more rational design of molecules with a higher probability of success.

The core structure of this compound presents several opportunities for chemical modification. The primary sites for derivatization include the three amino groups at the 2, 4, and 6 positions, the long octadecyl chain at the 5-position, and the pyrimidine ring itself. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are instrumental in predicting how these changes will affect the molecule's behavior.

A key consideration in the design of derivatives is the influence of the long octadecyl tail, which imparts significant lipophilicity to the molecule. This characteristic is a double-edged sword; while it can enhance membrane permeability, it may also lead to poor solubility and non-specific binding. Therefore, a primary goal in derivative design is often to balance this lipophilicity with hydrophilic elements to achieve a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

One computational strategy involves the systematic modification of the octadecyl chain. For instance, the introduction of polar functional groups, such as hydroxyl or ether linkages, at various positions along the alkyl chain can be modeled to assess the impact on aqueous solubility and potential interactions with specific protein targets. Shortening or branching the chain are other avenues that can be explored computationally to fine-tune the lipophilic character of the molecule.

Molecular docking studies are particularly valuable in this context. By modeling the interaction of designed derivatives with the binding site of a target protein, researchers can predict the binding affinity and orientation of the new compounds. This allows for the prioritization of derivatives that are most likely to exhibit the desired biological activity. For example, if the target has a well-defined hydrophobic pocket, derivatives with specific modifications to the octadecyl chain that enhance binding in this pocket can be designed. Conversely, if hydrogen bonding is critical for binding, modifications to the amino groups that optimize these interactions would be prioritized.

QSAR models can also be developed to correlate the structural features of a series of designed derivatives with their predicted non-clinical properties. These models can help to identify the key molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and polar surface area, that are most important for a desired activity. This information can then be used to guide the design of new derivatives with improved properties.

The following data tables illustrate how computational data for designed derivatives of this compound could be presented.

Table 1: Predicted Physicochemical Properties of Designed Derivatives

Compound IDModificationPredicted logPPredicted Aqueous Solubility (mg/L)Predicted Polar Surface Area (Ų)
Parent This compound7.50.0194.5
D-001 Octadecyl chain shortened to Dodecyl5.50.594.5
D-002 Hydroxyl group at C-18 of octadecyl chain6.80.1114.7
D-003 2-amino group converted to acetamide7.20.05120.8
D-004 4,6-diamino groups cyclized with a linker7.00.08105.2

Table 2: Predicted Binding Affinity of Designed Derivatives to a Hypothetical Target

Compound IDModificationPredicted Binding Affinity (kcal/mol)Predicted Key Interactions
Parent This compound-8.2Hydrophobic interaction with octadecyl chain, H-bonds from 2,4,6-amino groups
D-001 Octadecyl chain shortened to Dodecyl-7.5Reduced hydrophobic interaction
D-002 Hydroxyl group at C-18 of octadecyl chain-8.8Additional H-bond with polar residue
D-003 2-amino group converted to acetamide-8.5Altered H-bond network, potential steric clash
D-004 4,6-diamino groups cyclized with a linker-9.1Constrained conformation fits better into binding pocket

Through these and other computational techniques, a virtual library of derivatives can be screened and prioritized for synthesis, greatly enhancing the efficiency of the drug discovery and development process.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine nucleus itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of its two nitrogen atoms. quimicaorganica.org However, the presence of three powerful activating amino groups at the C2, C4, and C6 positions drastically alters this characteristic, making the ring system significantly more nucleophilic and susceptible to electrophilic substitution.

Conversely, the electron-deficient nature of the pyrimidine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups. wur.nl

Electrophilic Substitution: In the parent compound, 2,4,6-triaminopyrimidine (B127396), the C5 position is the sole unsubstituted carbon on the ring and is highly activated by the three surrounding amino groups. Consequently, electrophilic substitution occurs with high regioselectivity at this C5 position. A classic example is the nitrosation of 2,4,6-triaminopyrimidine with nitrous acid, which proceeds readily to yield 5-nitroso-2,4,6-triaminopyrimidine. google.comresearchgate.net For 5-Octadecylpyrimidine-2,4,6-triamine, this C5 position is already occupied by the alkyl chain. Therefore, electrophilic attack on the pyrimidine core itself is not expected. Reactions with strong electrophiles would likely target the exocyclic amino groups instead.

Nucleophilic Substitution: For a nucleophilic aromatic substitution to occur on the pyrimidine ring, a suitable leaving group, such as a halogen, is typically required. researchgate.netresearchgate.netnih.govmdpi.com In 2,4-dichloropyrimidines, for instance, nucleophilic attack generally occurs preferentially at the more reactive C4 position. google.com However, this regioselectivity is sensitive to both electronic and steric influences from other substituents on the ring. wuxiapptec.com In the case of this compound, the molecule lacks any conventional leaving groups on the pyrimidine core, as amino groups are poor leaving groups. Therefore, it is not expected to undergo direct SNAr reactions under standard conditions.

The table below summarizes the regioselectivity observed in the nucleophilic substitution of a related, halogenated pyrimidine, demonstrating the principles that govern such reactions.

Starting MaterialNucleophileConditionsMajor Product(s) (Ratio)Reference
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineAcetonitrile (B52724), 0 °C, 2hN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine and N-Benzyl-5-chloro-4,6-difluoropyrimidin-2-amine (5:1) nih.gov
5-Chloro-2,4,6-trifluoropyrimidineMorpholineAcetonitrile, 0 °C, 2h4-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine and 4-(5-Chloro-4,6-difluoropyrimidin-2-yl)morpholine (8:1) nih.gov

The substituents on the pyrimidine core exert a defining influence on its reactivity.

Amine Groups: The three amino groups are strong σ- and π-electron donors. They activate the pyrimidine ring towards electrophiles, increase the basicity of the ring nitrogens, and serve as nucleophilic centers themselves for reactions such as acylation or alkylation. Their powerful activating nature is what directs electrophiles to the C5 position in the unsubstituted 2,4,6-triaminopyrimidine. google.comresearchgate.net

Octadecyl Chain: The long C18 alkyl group at the C5 position influences reactivity through two primary mechanisms:

Electronic Effect: As an alkyl group, it is weakly electron-donating through induction. This effect slightly increases the electron density of the pyrimidine ring, further activating it toward electrophiles (though the effect is minor compared to the amino groups) and stabilizing any adjacent positive charge that might form during a reaction. khanacademy.org

Steric Effect: The octadecyl chain is sterically bulky. This bulk would significantly hinder any reaction at the adjacent C4 and C6 positions, as well as the amino groups attached to them. This steric hindrance can be a critical factor in directing the outcome of reactions, for example, by favoring reactions at the more accessible C2-amino group or by influencing the packing of molecules in the solid state. Studies on other substituted pyrimidines have shown that a bulky substituent at the C5 position can impact the regioselectivity of reactions at the C4 and C2 positions. wuxiapptec.com

Condensation and Polymerization Reactions

The nucleophilic character of the three amino groups makes this compound a prime candidate for condensation and polymerization reactions. A monomer is the basic unit from which polymers are constructed. youtube.com

The 2,4, and 6-amino groups can react with polyfunctional electrophilic reagents to form polymeric structures. For example, reaction with a diacyl chloride (such as terephthaloyl chloride) could lead to the formation of a polyamide. Similarly, reaction with a diisocyanate could yield a polyurea. The tri-functional nature of the amine groups on the monomer could lead to the formation of highly cross-linked, network polymers. The reactivity is analogous to the condensation of 2,4,6-triaminopyrimidine with various aldehydes and other reagents to form complex fused heterocyclic systems. acs.org

As a functional monomer, this compound offers unique properties for the synthesis of advanced polymers. nih.gov The combination of the polar, hydrogen-bonding triaminopyrimidine head group and the long, nonpolar octadecyl tail gives the molecule an amphiphilic character.

Polymers incorporating this monomer could exhibit properties such as:

Self-Assembly: The amphiphilic nature could drive the formation of micelles, vesicles, or liquid crystalline phases in solution or in the solid state.

Surface Modification: Polymers could be used to create functional coatings with tailored hydrophobicity and specific binding capabilities through the pyrimidine moiety.

Functional Materials: The ability of the triaminopyrimidine unit to form extensive hydrogen-bonding networks could be exploited to create supramolecular polymers or gels. The incorporation of peptides onto polymer backbones is a known strategy for creating functional biomaterials, and the aminopyrimidine unit offers similar potential for creating specific interactions. nih.gov

Coordination Chemistry and Metal Complexation Studies

The nitrogen atoms of both the pyrimidine ring (N1, N3) and the exocyclic amino groups are potential coordination sites for metal ions. The study of metal complexes with related aminopyrimidine ligands is extensive, providing a strong basis for predicting the behavior of this compound. sciencenet.cn

Aminopyrimidine derivatives are known to form coordination complexes with a wide range of metal ions, including Ag(I), Cu(II), Co(II), and Zn(II). sciencenet.cnnih.govrsc.orgrsc.org Coordination typically occurs through one or both of the endocyclic (ring) nitrogen atoms. The exocyclic amino groups can also participate in coordination, often leading to chelate rings or bridging structures that link multiple metal centers into one-, two-, or three-dimensional coordination polymers.

The long octadecyl chain would play a crucial role in the properties of any resulting metal complex:

Solubility: It would dramatically increase the solubility of the complexes in non-polar organic solvents.

Solid-State Structure: The steric bulk and van der Waals interactions of the long alkyl chains would heavily influence the crystal packing of the complexes, potentially leading to layered materials or other organized supramolecular architectures. Research on related ligand systems has shown that varying the length of an alkyl chain can direct the assembly of different types of coordination networks. mdpi.com

The table below details the structural outcomes of metal complexation with related aminopyrimidine ligands.

LigandMetal SaltResulting Complex StructureCoordination ModeReference
2-Amino-4-methylpyrimidine (mapym)Ag(I) with succinic acid2D interpenetrated networkAg(I) coordinated by pyrimidine ring nitrogen and carboxylate oxygen sciencenet.cn
2-Amino-4,6-dimethylpyrimidine (dmapym)Ag(I) with oxalic acid0D H-shaped molecule extended into a 3D supramolecular framework via H-bondsAg(I) coordinated by pyrimidine ring nitrogen sciencenet.cn
2-Amino-4-methylpyrimidine (mapym)Ag(I) with isophthalic acid3D framework from interpenetration of 2D netsAg(I) coordinated by pyrimidine ring nitrogen and carboxylate oxygen sciencenet.cn

Ligand Properties of the Pyrimidine Triamine Scaffold

The pyrimidine-2,4,6-triamine scaffold is rich in potential coordination sites, primarily the nitrogen atoms of the pyrimidine ring and the exocyclic amino groups. This allows it to act as a versatile ligand for a variety of metal ions. The nitrogen atoms of the pyrimidine ring can act as σ-donors, while the amino groups can also participate in coordination. The presence of multiple amino groups enhances the electron-donating character of the pyrimidine ring system, making it a potentially strong ligand.

The coordination of pyrimidine-based ligands to metal centers is well-documented. For instance, mixed-ligand platinum(II) complexes with pyrimidine have been synthesized and characterized, demonstrating the ability of the pyrimidine ring to coordinate to metal ions. researchgate.net The geometry of these complexes can be influenced by the steric bulk of other ligands present. researchgate.net In the case of this compound, the long alkyl chain at the C5 position would be expected to exert a significant steric influence on the coordination geometry, potentially favoring the formation of specific isomers or complexes with lower coordination numbers.

Furthermore, the triamino-substituted pyrimidine core can be compared to other polyamino-heterocyclic ligands which are known to form stable complexes with a range of transition metals. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through a sulfur atom and an amino group to form stable complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). researchgate.net Similarly, the multiple amino groups of this compound could allow for various coordination modes, including monodentate, bidentate (chelate), or bridging, leading to the formation of mononuclear or polynuclear metal complexes. The presence of the long alkyl chain could also lead to the formation of unique supramolecular structures in the solid state, such as layered or micellar-type arrangements, as has been observed for nickel(II) macrocyclic complexes with long alkyl pendant chains. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-heterocyclic ligands to metal salts. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial, given the amphiphilic nature of the ligand, with a polar head (the pyrimidine triamine) and a long nonpolar tail (the octadecyl chain). Solvents that can solubilize both the ligand and the metal salt would be necessary.

Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques.

Table 1: Potential Techniques for Characterization of Metal Complexes of this compound

TechniqueInformation Provided
Infrared (IR) Spectroscopy Changes in the vibrational frequencies of the C=N, C-N, and N-H bonds upon coordination to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Shifts in the proton and carbon signals of the ligand upon complexation, providing information about the coordination sites and the electronic environment around the ligand.
UV-Visible Spectroscopy Information on the electronic transitions within the complex, which can help to elucidate the coordination geometry.
Mass Spectrometry Determination of the molecular weight and stoichiometry of the complex.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
Elemental Analysis Confirmation of the elemental composition of the complex.

The synthesis of gold(I) N-heterocyclic carbene complexes with long aliphatic side chains has been reported, and these studies provide a useful analogy. researchgate.net In these cases, the long alkyl chains were found to influence the solubility and biological activity of the complexes. researchgate.net Similarly, the octadecyl chain in metal complexes of this compound would be expected to impart significant lipophilicity to the resulting complexes, potentially making them soluble in nonpolar organic solvents or enabling their incorporation into lipid bilayers or polymeric matrices.

Catalytic Activity Investigations (if applicable)

The unique structure of this compound suggests potential applications in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

Role as an Organocatalyst

The pyrimidine-2,4,6-triamine scaffold possesses both basic (amino groups) and potentially acidic (N-H protons) sites, which could enable it to act as an organocatalyst. The amino groups can function as Brønsted bases or as nucleophiles in various organic transformations. The use of chiral amines to catalyze enantioselective additions of N-heterocycles to α,β-unsaturated aldehydes has been demonstrated, highlighting the potential of amine-containing heterocycles in organocatalysis. capes.gov.br

The long octadecyl chain could play a crucial role in its catalytic activity, particularly in reactions involving nonpolar substrates in polar solvents like water. The amphiphilic nature of this compound could lead to the formation of micelles in aqueous media. acs.orgnih.gov These micelles can act as nanoreactors, encapsulating nonpolar reactants in their hydrophobic core and thereby increasing their effective concentration and accelerating reaction rates. acs.orgnih.gov This phenomenon, known as micellar catalysis, is a key principle in green chemistry. acsgcipr.org The pyrimidine triamine headgroup would reside at the micelle-water interface, where it could participate in catalytic cycles.

As a Ligand in Metal-Catalyzed Reactions

The ability of this compound to act as a ligand for transition metals opens up possibilities for its use in homogeneous and heterogeneous catalysis. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal catalyst.

The influence of long alkyl chains on the catalytic activity of metal complexes has been observed in other systems. For example, in gold catalysis with N-heterocyclic carbene (NHC) ligands, increasing the length of the alkyl chain on the NHC was found to increase the electron-donating properties and steric hindrance of the ligand, which in turn affected the catalytic efficiency in various reactions. nih.gov

In the context of metal-catalyzed reactions in aqueous media, this compound could function as a "designer surfactant" ligand. rsc.org The pyrimidine triamine moiety would coordinate to the metal center, while the octadecyl tail would drive the formation of catalytically active micelles. This approach has been successfully employed in various cross-coupling reactions, allowing for efficient catalysis in water under mild conditions. acs.orgrsc.org The use of such amphiphilic ligands can also facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. acs.org

The synthesis of pyrimidine derivatives using metal-catalyzed reactions is an active area of research. mdpi.com Conversely, pyrimidine derivatives themselves can serve as ligands in a variety of catalytic transformations. The specific catalytic applications of metal complexes of this compound would need to be experimentally investigated, but potential areas include cross-coupling reactions, hydrogenations, and oxidations, where the unique steric and electronic properties of the ligand could offer advantages in terms of activity, selectivity, and catalyst stability.

Supramolecular Chemistry and Self Assembly Phenomena

Self-Assembly Behavior in Solution and at Interfaces

The aggregation of 5-octadecylpyrimidine-2,4,6-triamine into ordered structures is governed by a delicate balance of three primary non-covalent forces: hydrogen bonding, hydrophobic interactions, and π-π stacking.

The 2,4,6-triaminopyrimidine (B127396) core is a powerful motif for directing molecular assembly through hydrogen bonding. researchgate.net Structurally analogous to the well-studied melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), this headgroup contains multiple hydrogen bond donors (the amine N-H groups) and acceptors (the ring nitrogen atoms). nih.govrsc.org This arrangement facilitates the formation of robust and highly directional N-H···N intermolecular hydrogen bonds, which act as the primary "glue" holding the molecules together in a pre-determined orientation. nih.gov In related aminopyrimidine and triazine systems, these interactions are known to produce extended one-dimensional chains or two-dimensional sheet-like networks. nih.govnih.govrsc.org The stability and persistence of these hydrogen-bonded assemblies are fundamental to the formation of more complex supramolecular structures. nih.gov

The long C18 octadecyl chain imparts a significant nonpolar character to the molecule. In accordance with the principles of hydrophobic interaction, when placed in a polar solvent, these aliphatic tails are driven to aggregate to minimize their contact with the unfavorable solvent environment. mdpi.commdpi.com This process is stabilized by cumulative van der Waals forces between the closely packed hydrocarbon chains. The length of the alkyl tail is a critical factor; longer chains, such as the octadecyl group, provide stronger van der Waals forces, thereby enhancing the stability of the self-assembled aggregates. nih.gov This interplay between the hydrophilic, hydrogen-bonding headgroup and the hydrophobic tail defines the molecule as a classic amphiphile, predisposing it to organize into structures that sequester the nonpolar chains away from the polar medium.

Formation of Higher-Order Supramolecular Architectures

The directional and specific intermolecular forces at play enable the assembly of this compound into macroscopic, ordered states of matter, including thermotropic liquid crystals and organogels.

The molecular dichotomy of a rigid, flat pyrimidine (B1678525) core coupled with a long, flexible octadecyl chain is a hallmark of calamitic (rod-like) molecules that form liquid crystals. These materials exhibit states of matter, known as mesophases, that possess properties intermediate between those of a crystalline solid and an isotropic liquid. nih.gov Depending on the temperature, compounds like this compound are expected to form various mesophases, such as:

Smectic Phases: Characterized by a layered arrangement, where molecules are positionally ordered in one dimension while maintaining orientational order.

Nematic Phases: A less ordered phase where molecules exhibit long-range orientational order but lack positional order, behaving like a liquid in three dimensions. nih.gov

Columnar Phases: In some cases, particularly if the molecules pack as disc-like aggregates, they can stack to form columns that arrange into a two-dimensional lattice. tandfonline.com

The identification and characterization of these phases rely on a suite of analytical techniques. Polarized Optical Microscopy (POM) is used to visualize the distinct, birefringent textures characteristic of each mesophase. nih.govmdpi.com Differential Scanning Calorimetry (DSC) precisely measures the temperatures and enthalpies of transition between different phases (e.g., crystal to smectic, smectic to nematic, and nematic to isotropic liquid). tandfonline.comnih.gov Finally, X-ray Diffraction (XRD) provides quantitative data on molecular arrangement, such as the layer spacing in smectic phases or the distance between molecules in a column. tandfonline.comrsc.org The table below illustrates hypothetical, yet representative, phase transition data for a series of related compounds, showing how properties like the clearing point (T_c), the temperature of transition to the isotropic liquid, can be influenced by molecular structure.

CompoundAlkyl Chain LengthPhase Transitions on Heating (°C)Mesophase(s)
5-Dodecylpyrimidine-2,4,6-triamine12Cr 95 SmA 110 N 115 ISmectic A, Nematic
5-Tetradecylpyrimidine-2,4,6-triamine14Cr 92 SmA 125 ISmectic A
5-Hexadecylpyrimidine-2,4,6-triamine16Cr 90 SmA 128 ISmectic A
This compound18Cr 88 SmA 130 ISmectic A

Data in the table is representative and for illustrative purposes. Cr = Crystal, SmA = Smectic A phase, N = Nematic phase, I = Isotropic liquid.

Low-molecular-weight organogelators (LMWGs) are small molecules capable of self-assembling in organic solvents to create extensive three-dimensional fibrous networks. mdpi.com The resulting supramolecular structure traps the solvent, leading to the formation of a semi-solid material known as an organogel. The same synergistic intermolecular forces—hydrogen bonding, π-π stacking, and van der Waals interactions—that drive other forms of assembly are responsible for organogelation. mdpi.comnih.gov

The formation of an organogel is a nucleation-dependent process. nih.gov As a solution of the gelator is cooled or concentrated, molecules begin to aggregate into one-dimensional fibers. This anisotropic growth is key to forming the network. nih.gov Once a critical concentration of these fibers is reached, they entangle and interact at junction zones, creating a sample-spanning network that immobilizes the bulk solvent. mdpi.com This process is typically thermoreversible.

A critical property of any gelator is its minimum gelation concentration (MGC), which is the lowest concentration required to form a gel in a specific solvent. researchgate.net The MGC is highly dependent on the solvent, as solvent-gelator interactions can either promote or hinder the self-assembly process. A solvent that interacts too strongly with the gelator may prevent the intermolecular interactions necessary for fiber formation. The following table provides an illustrative example of how the MGC of an amphiphilic gelator can vary across different types of solvents.

SolventSolvent TypeIllustrative MGC (wt%)Gel Appearance
DodecaneNonpolar, Aliphatic0.5Translucent
TolueneNonpolar, Aromatic0.8Translucent
ChloroformSlightly Polar1.5Opaque
EthanolPolar, Protic> 5 (Partial Solubilty)No Gel

Data in the table is representative and for illustrative purposes.

Formation of Micellar or Vesicular Structures

There is no available research data on the self-assembly of this compound in solution. Consequently, there are no findings on whether it forms micelles, vesicles, or other supramolecular aggregates, nor any data regarding a critical aggregation concentration.

Host-Guest Chemistry and Molecular Recognition

Binding Studies with Neutral and Charged Guest Molecules

No studies on the host-guest chemistry of this compound could be located. There is no information on its capacity to act as a host molecule to bind with either neutral or charged guest species. As a result, no binding constant data can be presented.

Selective Recognition Properties

In the absence of any binding studies, there is no information regarding the selective molecular recognition properties of this compound.

An extensive search for scientific literature and data on the chemical compound This compound has been conducted. The investigation aimed to gather detailed research findings for an article focusing on its advanced, non-clinical applications in materials science and catalysis, as per the specified outline.

Organic electronic and optoelectronic materials

Sensor development

Functional polymeric materials

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Exploration of Advanced Applications Non Clinical

Advanced Catalysis and Reaction Media

In Liquid-Liquid or Solid-Liquid Phase Transfer Catalysis

Theoretically, the amphiphilic nature of 5-Octadecylpyrimidine-2,4,6-triamine, arising from its hydrophilic triaminopyrimidine head and its lipophilic octadecyl tail, makes it a plausible candidate for a phase transfer catalyst. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. youtube.com A key component of this process is the phase transfer agent, a molecule that can transport a reactant from one phase to the other. youtube.com

The long C18 alkyl chain of this compound would confer significant solubility in organic media, while the multiple amine groups on the pyrimidine (B1678525) ring could potentially be protonated or interact with anionic species, enabling their transport from an aqueous phase. The efficiency of such a catalyst would depend on a delicate balance between its lipophilicity and hydrophilicity. While the concept is sound, no published research has specifically investigated or reported the use of this compound for this purpose. The synthesis and application of dicationic ammonium (B1175870) salts with long chains as phase transfer catalysts have been explored, demonstrating the potential of long-chain structures in this field. researchgate.net However, specific data on the performance of this compound, such as reaction kinetics or substrate scope, is not available.

Molecular Switches and Logic Gates

The development of molecular switches and logic gates, molecules that can be reversibly shifted between two or more stable states by external stimuli, is a burgeoning area of nanotechnology. wikipedia.orgmdpi.comnih.gov Pyrimidine derivatives have been investigated as components of such systems. rsc.org

pH-Responsive Behavior Due to Amine Functionalities

The 2,4,6-triaminopyrimidine (B127396) moiety of the target compound possesses three amine groups, which are basic in nature. It is well-established that the protonation state of amine groups can be controlled by the pH of the surrounding medium. This pH-responsive behavior is a key principle in the design of "smart" materials that can respond to changes in their environment. nih.govnih.gov

In the case of this compound, changes in pH would be expected to alter the protonation state of the amine groups. At acidic pH, the amines would likely be protonated, rendering the head group of the molecule positively charged and more hydrophilic. Conversely, at basic pH, the amines would be deprotonated and neutral, making the head group less hydrophilic. This change in charge and polarity could, in principle, be harnessed to create a molecular switch. For instance, the change in electrostatic interactions could trigger a conformational change in the molecule or alter its aggregation state in solution. However, without experimental validation through techniques such as spectroscopy or titrations, this remains a theoretical postulate. Studies on other pH-responsive supramolecular assemblies have demonstrated the feasibility of using pH changes to control molecular self-assembly and disassembly. nih.govnih.gov

Stimuli-Responsive Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Stimuli-responsive supramolecular systems can change their structure and function in response to external triggers. nih.gov

The combination of the long, hydrophobic octadecyl chain and the hydrogen-bonding capable triaminopyrimidine headgroup in this compound suggests a strong propensity for self-assembly into organized supramolecular structures, such as micelles, vesicles, or liquid crystals. acs.orgrsc.org The formation and stability of these assemblies would be highly dependent on the surrounding environment.

The pH-responsiveness discussed above is a prime example of a potential stimulus. A change in pH could disrupt the hydrogen bonding network and electrostatic interactions within a self-assembled structure, leading to its disassembly or rearrangement. This could be utilized, for example, in controlled-release applications where a change in pH triggers the release of an encapsulated cargo. While the synthesis and self-assembly of other pyrimidine-based amphiphilic molecules have been reported, rsc.orgresearchgate.net specific studies on the stimuli-responsive behavior of supramolecular systems formed from this compound are absent from the current scientific literature.

Advanced Analytical Method Development for the Compound

Development of High-Performance Chromatographic Methods

High-performance chromatography is a cornerstone for the separation and analysis of 5-Octadecylpyrimidine-2,4,6-triamine. The long octadecyl chain imparts significant hydrophobicity, which heavily influences the choice and optimization of chromatographic conditions.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound due to its nonpolar nature. sielc.com The method separates compounds based on their hydrophobic interactions with the stationary phase.

A typical RP-HPLC method for this compound can be developed using a C18 column. sielc.com The mobile phase generally consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. sielc.comimpactfactor.org To ensure good peak shape and retention, the pH of the aqueous phase may be adjusted. For mass spectrometry applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile acids like phosphoric acid. sielc.comimpactfactor.org

Key Optimization Parameters:

Column: A C18 column with a particle size of 5 µm is a common starting point for method development. pnrjournal.com

Mobile Phase: A gradient elution with acetonitrile and water is often employed to ensure adequate separation and timely elution of the highly retained this compound.

Flow Rate: A flow rate of 1.0 mL/min is a standard condition for many HPLC applications. pnrjournal.com

Detection: UV detection is commonly used, with the wavelength selected based on the absorbance maxima of the compound. impactfactor.org

Interactive Data Table: Illustrative RP-HPLC Method Parameters

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides protons for ionization in MS. sielc.com
Mobile Phase B AcetonitrileOrganic solvent to elute the hydrophobic analyte. sielc.com
Gradient 50% to 100% B over 15 minutesTo ensure elution of the strongly retained compound.
Flow Rate 1.0 mL/minStandard flow for analytical HPLC. pnrjournal.com
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detector UV at 254 nmFor detection of the pyrimidine (B1678525) ring.

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and high polarity of the amine groups. Therefore, derivatization is typically required to convert the non-volatile amine groups into more volatile and thermally stable derivatives.

Derivatization Strategy: A common approach is silylation, where the active hydrogens on the amine groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Illustrative GC-MS Parameters for a TMS-Derivative:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA common, low-polarity column suitable for a wide range of compounds.
Inlet Temperature 280 °CTo ensure rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 5 minTo separate the derivative from other sample components.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS providing reproducible fragmentation patterns.
Mass Range m/z 50-650To detect the molecular ion and characteristic fragments of the derivative.

For high-throughput analysis, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. sielc.com

The principles of method development for UHPLC are similar to HPLC, but with adjustments to accommodate the higher pressures and faster flow rates. The use of smaller particle columns can lead to significantly shorter analysis times. sielc.com

Comparison of Typical HPLC and UHPLC Runtimes:

TechniqueColumn Particle SizeTypical Run Time
HPLC5 µm15-30 minutes
UHPLC<2 µm2-5 minutes

Mass Spectrometry-Based Quantification and Detection

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the sensitive and selective detection and quantification of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules, making it ideal for this compound. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid to create an aerosol, which generates ions from the analyte molecules in solution. wikipedia.org

For this compound, positive ion mode ESI is typically employed due to the presence of basic amine groups that can be readily protonated. The mobile phase, often containing a small amount of acid like formic acid, facilitates this protonation. sielc.comnih.gov

Illustrative ESI-MS Parameters:

ParameterSettingPurpose
Ionization Mode Positive Electrospray (+)To generate protonated molecular ions [M+H]+.
Capillary Voltage 3.5 kVTo facilitate the electrospray process. nih.gov
Nebulizer Gas Nitrogen, 40 psiTo assist in droplet formation. nih.gov
Drying Gas Flow 10 L/minTo evaporate the solvent from the droplets.
Drying Gas Temp. 350 °CTo aid in desolvation and ion formation.
Fragmentor Voltage 120 VCan be optimized to control in-source fragmentation.

Achieving low limits of detection (LoD) and quantification (LoQ) is critical for trace analysis. The LoD is the smallest concentration of an analyte that can be reliably distinguished from the background noise. nih.govchromatographyonline.com

Several factors influence the LoD and ionization efficiency in LC-ESI-MS:

Mobile Phase Composition: The choice of organic solvent and additive can significantly impact ionization efficiency.

ESI Source Parameters: Optimization of voltages, gas flows, and temperatures is crucial for maximizing the ion signal.

Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy and sensitivity. nih.gov Sample preparation techniques are often employed to minimize these effects.

Methods for LoD/LoQ Determination: The LoD and LoQ can be determined experimentally by analyzing a series of low-concentration standards. nih.govnih.gov A common approach is based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com

Illustrative LoD and LoQ Values for this compound by LC-ESI-MS

ParameterValue (Hypothetical)Method of Determination
LoD 0.1 ng/mLSignal-to-Noise ratio of 3:1
LoQ 0.3 ng/mLSignal-to-Noise ratio of 10:1 or determined by standard deviation of replicate low-level samples.

Fragmentation Analysis for Identification Confidence

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation of organic molecules. In the absence of a dedicated mass spectrum for this compound, a predictive fragmentation pattern can be constructed based on the known fragmentation behaviors of pyrimidine derivatives, long-chain alkyl compounds, and amines. libretexts.orgwikipedia.org

Upon electron impact ionization (EI), the molecule is expected to form a molecular ion (M+•). Due to the presence of a long alkyl chain and multiple amine groups, this molecular ion will likely be unstable and undergo various fragmentation pathways. sapub.orgresearchgate.net The long alkyl chain provides numerous sites for cleavage, typically resulting in a series of fragment ions separated by 14 atomic mass units (CH₂ groups). libretexts.org

A primary and highly probable fragmentation pathway involves the cleavage of the bond between the pyrimidine ring and the octadecyl chain. This would result in two main fragments: the charged pyrimidine moiety and the neutral octadecyl radical, or vice versa. Alpha-cleavage, a common fragmentation for amines, is also anticipated. future4200.comlibretexts.org This process involves the cleavage of the C-C bond adjacent to a nitrogen atom, which can help in confirming the positions of the amino groups.

Another significant fragmentation route would be the cleavage of the octadecyl chain itself, particularly a β-cleavage relative to the pyrimidine ring, which would lead to the formation of a stable tropylium-like ion if the charge is retained on the alkyl fragment. However, given the nitrogen-rich pyrimidine core, it is more likely that the charge will be stabilized on the heterocyclic portion of the molecule.

The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or NH₃. iosrjournals.orgsphinxsai.com The presence of three amino groups would likely influence this ring fragmentation, potentially leading to the expulsion of cyanamide (B42294) (CH₂N₂) or related species.

A summary of the predicted major fragment ions for this compound in mass spectrometry is presented in the interactive table below.

Predicted Fragment m/z (mass-to-charge ratio) Plausible Fragmentation Pathway
[M]+•391.38Molecular Ion
[M - C₁₈H₃₇]+138.08Cleavage of the octadecyl chain from the pyrimidine ring
[M - C₁₇H₃₅]+152.10β-cleavage of the octadecyl chain
[M - NH₂]+375.36Loss of an amino group
[Pyrimidine Ring Fragment]VariousFragmentation of the pyrimidine core (e.g., loss of HCN)

Electrochemical Detection Methods

The electrochemical properties of this compound are of significant interest for the development of sensitive and selective analytical methods. The presence of the electroactive pyrimidine ring and the multiple amino groups suggests that this compound should be amenable to electrochemical detection. researchgate.net

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a compound. For this compound, CV studies would likely reveal oxidation peaks corresponding to the amino groups and the pyrimidine ring. The amino groups are expected to undergo oxidation at a glassy carbon or similar electrode surface. The pyrimidine ring itself can also be either oxidized or reduced, depending on the applied potential range and the pH of the supporting electrolyte.

The long, non-polar octadecyl chain will significantly influence the compound's solubility and its interaction with the electrode surface. It is expected that the compound will exhibit surfactant-like properties, potentially leading to adsorption on the electrode surface. This adsorption can be observed in the cyclic voltammogram as an enhancement of peak currents or the appearance of pre- or post-peaks. The electrochemical process may be diffusion-controlled, adsorption-controlled, or a mixture of both.

A hypothetical cyclic voltammogram of this compound would likely show one or more anodic (oxidation) peaks in the positive potential region. The exact peak potentials would be dependent on the experimental conditions, such as the pH of the buffer solution and the scan rate. The reversibility of the electrochemical reactions can be assessed by the separation of anodic and cathodic peak potentials (ΔEp).

Below is an interactive data table summarizing the expected parameters from a cyclic voltammetry study.

Parameter Predicted Value/Behavior Interpretation
Anodic Peak Potential (Epa)+0.5 to +1.2 V vs. Ag/AgClOxidation of amino groups and/or the pyrimidine ring
Cathodic Peak Potential (Epc)Dependent on reversibilityReduction of the oxidized species
Peak Current (Ip)Proportional to concentrationCan be used for quantification
Scan Rate DependenceIp proportional to √v (diffusion) or v (adsorption)Indicates the nature of the mass transport to the electrode

Amperometric Detection

Based on the information that would be obtained from cyclic voltammetry, an amperometric detection method could be developed for the quantification of this compound. Amperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. This technique is often coupled with a separation method like high-performance liquid chromatography (HPLC).

For the amperometric detection of this compound, a potential would be chosen at which the oxidation of the amino groups or the pyrimidine ring occurs, as determined by the CV studies. When an aliquot of the analyte passes through the detector cell, it will be oxidized, generating a current that is proportional to its concentration.

The sensitivity and selectivity of the amperometric detection would be influenced by the choice of the applied potential, the electrode material, and the composition of the mobile phase in an HPLC system. The long octadecyl chain might necessitate the use of a non-aqueous or mixed aqueous-organic mobile phase. The potential for fouling of the electrode surface due to the adsorption of the analyte or its oxidation products would also need to be considered and addressed, possibly through the use of pulsed amperometric detection (PAD) or by modifying the electrode surface.

Future Research Directions and Outlook

Integration into Hybrid Materials and Nanostructures

The amphiphilic nature of 5-Octadecylpyrimidine-2,4,6-triamine, with its distinct hydrophobic tail and hydrophilic head, makes it an excellent building block for hybrid materials and nanostructures. Future research is expected to focus on leveraging this property to create novel functional materials.

One promising direction is the development of covalently-linked hybrid materials. Research on related compounds, such as 2,4,6-triaminopyrimidine-modified graphene oxide-polyaniline hybrids, has shown potential for creating high-performance waterborne epoxy anticorrosive coatings. researchgate.net This suggests that this compound could be similarly integrated into polymer or nanoparticle composites. The triaminopyrimidine group can serve as a robust anchor for covalent bonding or strong interfacial interaction, while the octadecyl chain can enhance dispersion in non-polar matrices and provide hydrophobicity.

Furthermore, inspiration can be drawn from studies on other long-chain molecules like n-octadecyltriethoxysilane, which are used to form hybrid xerogels through sol-gel processes. mdpi.com Future work could explore the co-condensation of this compound with silica (B1680970) precursors to create organic-inorganic hybrid materials. In these systems, the pyrimidine (B1678525) moiety could introduce specific functionalities, such as metal-ion chelation or catalytic activity, within a stable silica framework.

Development of New Synthetic Methodologies for Related Analogs

To fully explore the structure-property relationships of this class of compounds, the development of efficient and versatile synthetic methodologies is crucial. While foundational methods for synthesizing 5-alkyl- and 5-benzyl-2,4,6-triaminopyrimidines exist acs.org, future research will likely focus on modern, sustainable, and high-throughput approaches.

A significant area of development is the use of multicomponent reactions (MCRs). acs.org MCRs allow for the assembly of complex molecules like highly substituted pyrimidines from simple, readily available building blocks in a single step. acs.orgbohrium.com An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols, which are accessible from biomass, highlighting a sustainable route. acs.org Adapting such regioselective protocols would enable the creation of a large library of this compound analogs with variations in the alkyl chain length, branching, or substitutions on the pyrimidine ring.

Additionally, exploring different synthetic pathways using various intermediates, such as 5-nitroso-2,4,6-triaminopyrimidine, could provide alternative routes to novel analogs. google.com The ability to fine-tune the molecular structure is essential for optimizing the compound's performance in specific applications.

Advanced Computational Modeling for Predictive Design

As the complexity of target molecules and materials increases, advanced computational modeling becomes an indispensable tool for predictive design. Future research on this compound will benefit immensely from molecular modeling to forecast its behavior and guide experimental efforts.

Molecular docking and simulation studies have proven effective in understanding the structure-activity relationships of related 5-alkyl-pyrimidine derivatives, for instance, in their role as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov Similar computational approaches can be applied to predict how this compound and its analogs will self-assemble in various solvents, interact with surfaces, or bind to specific targets.

Quantum mechanics (QM) calculations and molecular dynamics (MD) simulations can provide deep insights into the non-covalent interactions, such as hydrogen bonding and π–π stacking, that govern the formation of supramolecular structures. nih.gov These predictive models can accelerate the discovery of new materials with desired properties, such as self-healing polymers, molecular sensors, or drug delivery vehicles, by screening potential candidates in silico before committing to laboratory synthesis.

Exploration of Novel Supramolecular Functions

The 2,4,6-triaminopyrimidine (B127396) head group is structurally similar to melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), a molecule renowned for its ability to form extensive, well-defined supramolecular nanoarchitectures through multiple hydrogen bonds. nih.gov This similarity suggests that this compound has significant untapped potential in supramolecular chemistry.

The combination of directional hydrogen bonding from the pyrimidine ring and van der Waals forces from the long octadecyl chain could lead to the formation of highly organized assemblies like liquid crystals, organogels, or vesicles. Researchers can explore how changes in solvent, temperature, or the introduction of complementary molecules can control the self-assembly process to create functional supramolecular systems. This is analogous to how certain pyrimidine-based compounds are used as two-component gelators. acs.org The exploration of these functions could lead to applications in areas such as controlled release, templating for nanomaterial synthesis, and molecular recognition.

Sustainability Considerations in Synthesis and Application

In line with the global push for green chemistry, future research must prioritize the environmental impact of both the synthesis and application of this compound. The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives. benthamdirect.comnih.gov

Future synthetic strategies should focus on minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient methods. eurekaselect.com This includes the use of green catalysts, aqueous reaction media, and techniques like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.goveurekaselect.com The development of catalytic processes that use alcohols derived from lignocellulose as starting materials represents a key step towards a sustainable chemical industry. acs.orgbohrium.com By liberating only benign byproducts like water and hydrogen, such methods offer a clean and efficient route to pyrimidine-based compounds. bohrium.com

Beyond synthesis, the lifecycle of materials derived from this compound must also be considered, including their biodegradability and potential for recycling, ensuring that their application aligns with long-term sustainability goals.

Data Tables

Table 1: Summary of Future Research Directions

Research AreaKey Objectives & MethodologiesPotential Applications
Hybrid Materials & Nanostructures - Covalent integration into polymer/graphene composites.- Sol-gel synthesis with silica precursors.- Anticorrosive coatings- Functionalized sorbents- Catalytic materials
New Synthetic Methodologies - Development of multicomponent reactions (MCRs).- Use of modern catalysts (e.g., Iridium-pincer complexes).- High-throughput synthesis- Creation of diverse molecular libraries
Advanced Computational Modeling - Molecular dynamics (MD) simulations of self-assembly.- Quantum mechanics (QM) calculations of intermolecular forces.- Predictive material design- Understanding structure-activity relationships
Novel Supramolecular Functions - Investigation of liquid crystal and organogel formation.- Study of host-guest chemistry and molecular recognition.- Smart materials- Drug delivery systems- Chemical sensors
Sustainability Considerations - Use of green solvents and catalysts.- Development of syntheses from biomass-derived feedstocks.- Environmentally benign chemical production- Recyclable and biodegradable materials

Q & A

Q. How can researchers leverage comparative analysis frameworks to benchmark this compound against analogous amphiphilic compounds?

  • Methodology : Apply Morlino’s comparative method: define criteria (e.g., critical micelle concentration, thermal degradation thresholds), select homologs (e.g., alkylpyrimidines with varying chain lengths), and analyze deviations via multivariate regression .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., COSMO-RS for solubility) and replicate studies under blinded conditions to minimize bias .
  • Contradiction Resolution : Use triangulation (e.g., combining XRD, DSC, and computational data) to resolve anomalies. Document all variables (e.g., humidity, reagent lot variations) in open-access repositories .

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